molecular formula C10H10FNO B13054578 6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]

6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]

Katalognummer: B13054578
Molekulargewicht: 179.19 g/mol
InChI-Schlüssel: DEIXZFOXXGICTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a benzofuran ring fused with an azetidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a benzofuran derivative, which undergoes nucleophilic substitution with a fluorinated azetidine precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of 6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6’-Fluoro-3’H-spiro[azetidine-3,2’-benzofuran] stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and potential biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C10H10FNO

Molekulargewicht

179.19 g/mol

IUPAC-Name

6-fluorospiro[3H-1-benzofuran-2,3'-azetidine]

InChI

InChI=1S/C10H10FNO/c11-8-2-1-7-4-10(5-12-6-10)13-9(7)3-8/h1-3,12H,4-6H2

InChI-Schlüssel

DEIXZFOXXGICTP-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=C(C=C2)F)OC13CNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.